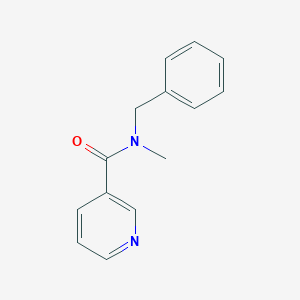
N-benzyl-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methylpyridine-3-carboxamide, also known as BMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPC is a white crystalline powder that has a molecular formula of C14H14N2O and a molecular weight of 226.28 g/mol.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-tumor and anti-inflammatory activity. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methylpyridine-3-carboxamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-benzyl-N-methylpyridine-3-carboxamide, including the development of new drugs based on its anti-tumor and anti-inflammatory properties. This compound could also be used as a building block for the synthesis of new materials with unique properties, or as a reagent in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high doses.
Méthodes De Synthèse
N-benzyl-N-methylpyridine-3-carboxamide can be synthesized through various methods, including the reaction of 3-carboxypyridine with benzyl chloride and methylamine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-benzyl-N-methylpyridine-3-carboxamide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, this compound has been used as a reagent in various reactions, including the synthesis of pyridine derivatives.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-benzyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13/h2-10H,11H2,1H3 |
Clé InChI |
CIQZNUQRKFTMAE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
Solubilité |
33.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


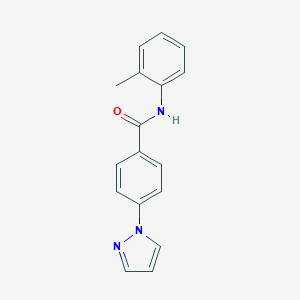
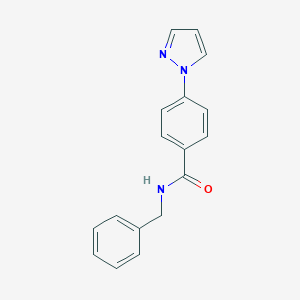
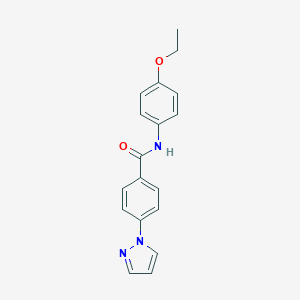
![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)

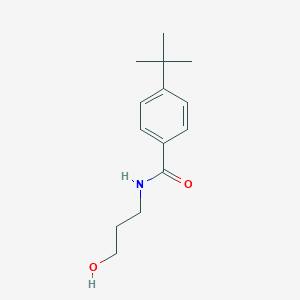
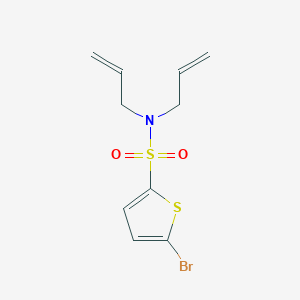
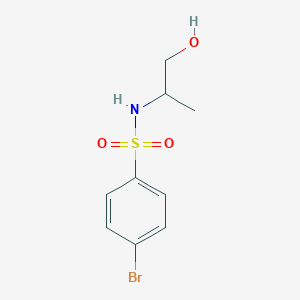
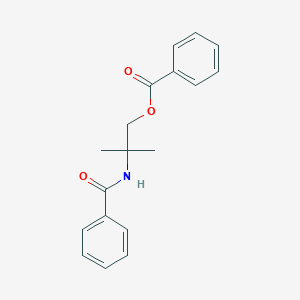
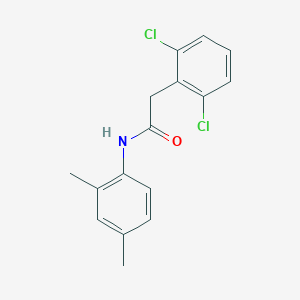
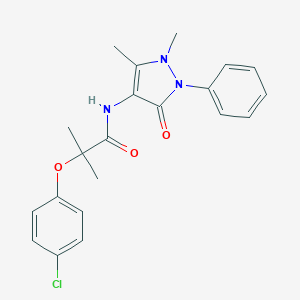
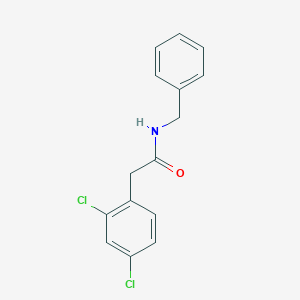
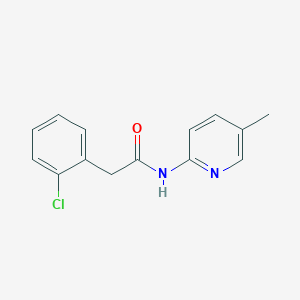
![Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B250303.png)
